

In-Depth Technical Guide to the Pharmacodynamics of Leramistat

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Leramistat (formerly MBS2320) is a first-in-class, orally administered, small molecule inhibitor of mitochondrial complex I. This novel mechanism of action imparts a unique pharmacodynamic profile, positioning Leramistat as a potential therapeutic agent for a range of chronic diseases characterized by tissue damage and impaired repair. This technical guide provides a comprehensive overview of the pharmacodynamics of Leramistat, summarizing key preclinical and clinical findings. It details the drug's molecular target, its impact on cellular signaling pathways, and its observed effects in various disease models and patient populations. The guide also includes detailed experimental protocols and quantitative data to facilitate a deeper understanding and further investigation of this promising therapeutic candidate.

Introduction

Leramistat is an investigational therapeutic agent that modulates the body's innate repair mechanisms by targeting mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. Unlike conventional therapies for many chronic diseases that primarily focus on suppressing inflammation, **Leramistat** is designed to augment the body's natural capacity to repair and restore damaged tissues without causing immunosuppression.[1][2] This distinct approach offers the potential to address unmet needs in



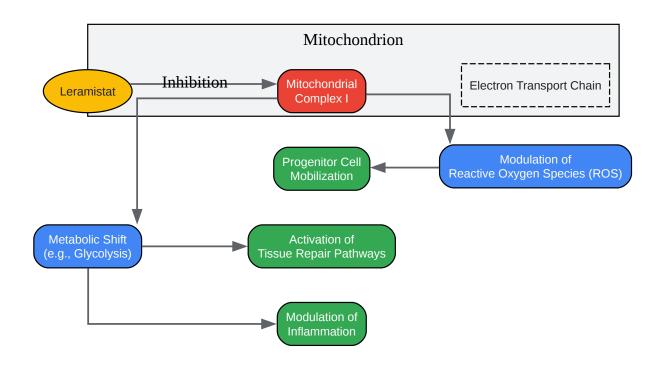
a variety of conditions, including autoimmune diseases, fibrotic diseases, and age-related degenerative disorders.

Molecular Target and Mechanism of Action

Leramistat's primary molecular target is mitochondrial complex I. By inhibiting this enzyme, **Leramistat** disrupts the flow of electrons in the electron transport chain, leading to a cascade of downstream cellular effects. This modulation of mitochondrial function is believed to be the linchpin of its therapeutic action, promoting a shift in cellular metabolism and signaling that favors tissue repair and regeneration.[3][4]

Signaling Pathway of Mitochondrial Complex I Inhibition by Leramistat

The inhibition of mitochondrial complex I by **Leramistat** initiates a series of cellular events that collectively contribute to its pro-repair phenotype. While the precise and complete signaling cascade is an area of ongoing research, the available evidence points to the following key pathways:



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Caption: Proposed signaling pathway of Leramistat.

Preclinical Pharmacodynamics

Preclinical studies have been instrumental in elucidating the pharmacodynamic properties of **Leramistat**. A key publication in The Journal of Pharmacology and Experimental Therapeutics details findings from various in vitro and in vivo models.[3]

In Vitro Studies

- Inhibition of Mitochondrial Complex I: Leramistat has been shown to selectively inhibit the
 activity of mitochondrial complex I in isolated mitochondria and various cell types.
- Cellular Metabolism: Treatment with Leramistat leads to a shift in cellular metabolism, characterized by an increase in glycolysis to compensate for the reduction in oxidative phosphorylation.
- Cytokine Production: In immune cells, **Leramistat** has been observed to modulate the production of pro-inflammatory cytokines.

In Vivo Models

Leramistat has demonstrated efficacy in animal models of rheumatoid arthritis and idiopathic pulmonary fibrosis.[3]

- Rheumatoid Arthritis Model: In a mouse model of collagen-induced arthritis, Leramistat
 treatment resulted in the formation of anatomically appropriate osteoid layering, indicative of
 an ongoing process of osteogenesis conditioned by biomechanics. This suggests a direct
 effect on bone remodeling and repair.[5]
- Idiopathic Pulmonary Fibrosis Model: In a model of lung fibrosis, **Leramistat** demonstrated the ability to reduce the fibrotic response and promote tissue remodeling.[6]

Clinical Pharmacodynamics Phase 2b Study in Rheumatoid Arthritis (NCT05460832)

A Phase 2b, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of **Leramistat** in adults with moderate-to-severe rheumatoid arthritis (RA)



who had an inadequate response to methotrexate.[1]

Study Design:

- Duration: 12 weeks[1]
- Population: Patients with moderate-to-severe RA with an inadequate response to methotrexate[1]
- Primary Endpoint: Improvement in ACR20 response versus placebo[1]
- Secondary Endpoints: Included assessments of structural progression (bone erosion), disability, and fatigue.[1]

Results:

While the study did not meet its primary endpoint of a statistically significant improvement in the ACR20 response, it demonstrated statistically significant improvements in key secondary endpoints.[1][7]

Endpoint	Result
Bone Erosion	Statistically significant reduction in the progression of bone erosions compared to placebo.[1][4]
Disability	Statistically significant improvement in disability scores compared to placebo.[1]
Fatigue	Statistically significant improvement in fatigue scores compared to placebo.[1]

Biomarker Analysis:

In Phase 2 clinical studies, patients treated with **Leramistat** showed improvements in markers of inflammation and mitochondrial function.[3]



Biomarker	Change
C-Reactive Protein (CRP)	Reduction observed[3]
Growth Differentiation Factor 15 (GDF15)	Improvement observed[3]
Fibroblast Growth Factor 21 (FGF21)	Improvement observed[3]

Safety and Tolerability:

No new safety concerns were identified in the study. The adverse event rate was similar between the **Leramistat** and placebo groups, with the majority of adverse events being mild in nature and resolving without treatment. No deaths were reported, and no significant changes in clinical chemistry, bloods, vital signs, or cardiovascular health were noted.[1]

Experimental Protocols Assessment of Mitochondrial Complex I Activity

A common method to assess the activity of mitochondrial complex I is to measure the rate of oxygen consumption in isolated mitochondria or intact cells using high-resolution respirometry (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).

Protocol Outline:

- Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation.
- Substrate Addition: Provide substrates for complex I-linked respiration, such as pyruvate, glutamate, and malate.
- Oxygen Consumption Measurement: Measure the basal oxygen consumption rate.
- Inhibitor Addition: Add a known inhibitor of complex I (e.g., rotenone) to confirm the specificity of the measurement.
- **Leramistat** Treatment: In parallel experiments, treat isolated mitochondria or cells with varying concentrations of **Leramistat** to determine its inhibitory effect on complex I-mediated



respiration.

Collagen-Induced Arthritis (CIA) Model in Mice

The CIA model is a widely used preclinical model for studying the pathology of rheumatoid arthritis.

Protocol Outline:

- Induction of Arthritis: Immunize susceptible strains of mice (e.g., DBA/1) with an emulsion of type II collagen and complete Freund's adjuvant.
- Booster Immunization: Administer a booster immunization 21 days after the primary immunization.
- **Leramistat** Administration: Begin oral administration of **Leramistat** or vehicle control at the time of the booster immunization or upon the first signs of arthritis.
- Clinical Scoring: Monitor the mice for signs of arthritis (e.g., paw swelling, erythema) and score the severity of the disease.
- Histological Analysis: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
- Bone Remodeling Assessment: Utilize techniques such as micro-computed tomography (micro-CT) to quantify changes in bone volume and structure.

Conclusion

Leramistat represents a novel therapeutic approach with a unique pharmacodynamic profile centered on the inhibition of mitochondrial complex I to promote tissue repair. Preclinical and clinical data, although early, suggest its potential to address key unmet needs in chronic diseases such as rheumatoid arthritis. The statistically significant effects on bone erosion, disability, and fatigue in the Phase 2b RA trial are encouraging and warrant further investigation. The ongoing and planned clinical studies in idiopathic pulmonary fibrosis and sarcopenia will provide further insights into the therapeutic potential of this innovative molecule. This technical guide provides a foundation for researchers and drug development professionals



to understand the core pharmacodynamics of **Leramistat** and to guide future research and development efforts.

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References

- 1. Portfolio company Istesso provides update on Phase 2b study of leramistat in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 2. istesso.co.uk [istesso.co.uk]
- 3. biotuesdays.com [biotuesdays.com]
- 4. leramistat (MBS2320) / Istesso, J&J [delta.larvol.com]
- 5. Leramistat Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Istesso update on P2b study of leramistat in RA | Company Announcement | Investegate [investegate.co.uk]
- 7. Istesso's Leramistat Misses Primary Endpoint in Phase 2b Rheumatoid Arthritis Trial, Shows Promise in Bone Protection [trial.medpath.com]
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